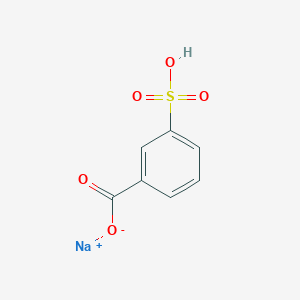

Sodium 3-sulfobenzoate

Description

Properties

CAS No. |

17625-03-5 |

|---|---|

Molecular Formula |

C7H5NaO5S |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

sodium;3-carboxybenzenesulfonate |

InChI |

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

InChI Key |

KQHKITXZJDOIOD-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |

Other CAS No. |

17625-03-5 |

physical_description |

White crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Synonyms |

3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Carboxybenzenesulfonic Acid Sodium Salt

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-carboxybenzenesulfonic acid sodium salt (CAS No: 17625-03-5). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind the selection and application of key analytical methodologies. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, this guide establishes a self-validating workflow for the unequivocal confirmation of the molecular structure of this important bifunctional aromatic compound.

Introduction: The Imperative for Rigorous Structural Verification

3-Carboxybenzenesulfonic acid sodium salt, also known as sodium 3-sulfobenzoate, is a molecule of significant interest in various chemical and pharmaceutical applications, including its use as a component in the production of dyes and pigments, a pH regulator in cosmetics, and as a versatile chemical intermediate.[1] Its structure, characterized by a benzene ring substituted with a carboxylic acid group and a sulfonic acid sodium salt group at the meta-position, imparts both reactivity and aqueous solubility. The precise arrangement of these functional groups is critical to its chemical behavior and ultimate utility.

Ambiguity in molecular structure can lead to unforeseen reactivity, diminished efficacy, and potential safety concerns in downstream applications. Therefore, a rigorous and orthogonal analytical approach is not merely a quality control measure but a foundational necessity for its reliable use in research and development. This guide details a systematic workflow for the complete structural confirmation of 3-carboxybenzenesulfonic acid sodium salt, emphasizing the synergy between different analytical techniques to build a cohesive and irrefutable structural assignment.

Foundational Analysis: Elemental Composition

Before delving into spectroscopic methods that reveal the molecule's architecture, it is paramount to confirm its elemental composition. Elemental analysis provides the empirical formula, which serves as a fundamental check against the proposed structure.

Theoretical Composition

For the molecular formula C₇H₅NaO₅S, the expected elemental composition is calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 37.51 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.25 |

| Sodium (Na) | 22.99 | 1 | 22.99 | 10.25 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 35.68 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 14.31 |

| Total | 224.18 | 100.00 |

Experimental Protocol: CHNS/O Analysis

The elemental composition is experimentally determined using an automated CHNS/O analyzer.

Principle: The sample is combusted at high temperatures (typically >1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD). Oxygen is determined by pyrolysis in the absence of oxygen.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the CHNS/O analyzer using a certified organic standard with a known elemental composition, such as sulfanilic acid.[2] This establishes the response factors for each element.

-

Sample Preparation: Accurately weigh 1-2 mg of the dried 3-carboxybenzenesulfonic acid sodium salt into a tin capsule.

-

Analysis: Place the capsule into the autosampler of the CHNS/O analyzer. Initiate the combustion sequence.

-

Data Acquisition and Processing: The instrument software will automatically integrate the peaks corresponding to the different combustion gases and calculate the percentage of each element based on the calibration.

-

Validation: The experimentally determined percentages should fall within ±0.4% of the theoretical values to confirm the elemental composition.

Spectroscopic Elucidation: A Multi-faceted Approach

With the elemental formula confirmed, the next phase is to elucidate the connectivity of the atoms and the nature of the functional groups using a combination of spectroscopic techniques. The workflow is designed to provide orthogonal data, where each technique corroborates the findings of the others.

Caption: Workflow for the structure elucidation of 3-carboxybenzenesulfonic acid sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Causality: The chemical shift, integration, and multiplicity of proton signals in a ¹H NMR spectrum provide detailed information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.

Expected ¹H NMR Spectrum: For a 1,3-disubstituted (meta) benzene ring, a complex splitting pattern is expected for the four aromatic protons. Both the carboxylic acid and sulfonic acid groups are electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ 7.3 ppm).

Experimental Data for 3-Carboxybenzenesulfonic Acid Sodium Salt:

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~8.41 | Singlet (or narrow triplet) | 1H |

| H-6 | ~8.14 | Doublet | 1H |

| H-4 | ~8.08 | Doublet | 1H |

| H-5 | ~7.68 | Triplet | 1H |

| Data obtained at 89.56 MHz in D₂O.[3] |

Interpretation:

-

H-2: This proton is situated between the two electron-withdrawing groups and is therefore the most deshielded, appearing at the highest chemical shift. Its multiplicity as a narrow triplet or singlet is due to small meta-coupling to H-4 and H-6.

-

H-4 and H-6: These protons are ortho to one of the substituents and will appear as doublets due to coupling with H-5.

-

H-5: This proton is coupled to both H-4 and H-6, resulting in a triplet.

Step-by-Step Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the compound's high water solubility and to avoid a large solvent signal in the proton spectrum.[3]

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the spectrometer for the D₂O solvent.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

The acquisition time should be around 2-3 seconds, with a relaxation delay of 1-2 seconds.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual HDO signal (δ ~4.79 ppm).

Causality: Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectrum: The spectrum should display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon.

-

The carboxyl carbon (C=O) is highly deshielded and will appear far downfield (typically 165-185 ppm).

-

The ipso-carbons (C-1 and C-3, bonded to the substituents) will have their chemical shifts significantly affected by the attached groups.

-

The remaining four aromatic carbons will appear in the typical aromatic region (120-150 ppm).

Experimental Data for 3-Carboxybenzenesulfonic Acid Sodium Salt:

| Assignment | Chemical Shift (ppm) |

| C=O | ~171.8 |

| C-3 | ~145.9 |

| C-1 | ~135.5 |

| C-6 | ~131.7 |

| C-5 | ~130.9 |

| C-2 | ~129.9 |

| C-4 | ~126.8 |

| Data obtained at 22.5 MHz in D₂O. |

Interpretation: The observed chemical shifts are consistent with a 1,3-disubstituted benzene ring containing a carboxylic acid and a sulfonate group. The downfield shift of the carboxyl carbon is characteristic. The distinct signals for all seven carbons confirm the proposed structure.

Step-by-Step Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).[4]

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Acquisition: A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) to obtain an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups exhibit characteristic absorption bands, making FTIR an excellent tool for functional group identification.

Expected FTIR Absorptions: The spectrum of 3-carboxybenzenesulfonic acid sodium salt is expected to show characteristic absorptions for the sulfonate group, the carboxylic acid group, and the aromatic ring.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Sulfonate Group | S=O asymmetric stretch | ~1200 |

| Sulfonate Group | S=O symmetric stretch | ~1040 |

| Aromatic Ring | C-H out-of-plane bend | 900-675 |

Interpretation of a Representative Spectrum:

-

A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonate group, respectively.[5]

-

Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring.

-

Absorptions in the fingerprint region (below 1000 cm⁻¹) will confirm the meta-substitution pattern.

Step-by-Step Protocol for FTIR (KBr Pellet):

-

Sample Preparation:

-

Thoroughly dry the sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has a strong IR absorption.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[6]

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like 3-carboxybenzenesulfonic acid sodium salt, allowing for the determination of the molecular weight with minimal fragmentation.[7]

Expected Mass Spectrum (Negative Ion Mode ESI): Due to the presence of the acidic protons and the sodium salt, this molecule is best analyzed in negative ion mode.

-

[M-H]⁻ Ion: The deprotonated molecule would have an m/z of 201.0 (C₇H₅O₅S⁻).

-

[M-Na]⁻ Ion: The molecule without the sodium ion would also have an m/z of 201.0 (C₇H₅O₅S⁻).

-

[M-2H+Na]⁻ Ion: A doubly charged species is also possible, with an m/z of 223.0 (C₇H₄NaO₅S⁻).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can provide further structural information. A common fragmentation pathway for aromatic sulfonates is the loss of SO₂ (64 Da) or SO₃ (80 Da).

-

Loss of SO₃: Fragmentation of the ion at m/z 201.0 could lead to a fragment at m/z 121.0, corresponding to the deprotonated benzoic acid fragment (C₇H₅O₂⁻).

-

Loss of CO₂: Another possible fragmentation is the loss of carbon dioxide (44 Da), resulting in a fragment at m/z 157.0.

Sources

- 1. velp.com [velp.com]

- 2. This compound(17625-03-5) 1H NMR [m.chemicalbook.com]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. iscnagpur.ac.in [iscnagpur.ac.in]

- 5. cires1.colorado.edu [cires1.colorado.edu]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. holcapek.upce.cz [holcapek.upce.cz]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium m-Sulfobenzoate

Introduction

Sodium m-sulfobenzoate, also known as sodium 3-sulfobenzoate, is an organic salt that holds significant interest for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing both a sulfonic acid and a carboxylic acid moiety on an aromatic ring, imparts a range of physicochemical properties that are advantageous in various scientific and pharmaceutical applications. This guide provides a comprehensive overview of the core physical and chemical characteristics of sodium m-sulfobenzoate, supported by experimental methodologies and field-proven insights to empower its effective utilization in research and development.

The presence of both a strong acid (sulfonic acid) and a weak acid (carboxylic acid) group makes sodium m-sulfobenzoate a versatile molecule. The sodium salt form enhances its aqueous solubility, a critical attribute for many pharmaceutical formulations.[1] Understanding its properties is paramount for applications ranging from its use as a counterion in drug salt formation to its role as a chemical intermediate in organic synthesis.[2]

Chemical Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its structure.

Caption: Chemical structure of Sodium m-sulfobenzoate.

| Identifier | Value |

| IUPAC Name | sodium 3-carboxybenzenesulfonate |

| Synonyms | This compound, 3-Carboxybenzenesulfonic acid sodium salt, 3-Sulfobenzoic acid monosodium salt |

| CAS Number | 17625-03-5 |

| Molecular Formula | C₇H₅NaO₅S |

| Molecular Weight | 224.17 g/mol |

Physical Properties

The physical properties of sodium m-sulfobenzoate are crucial for its handling, formulation, and processing.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | >300 °C | [1][3] |

| Solubility in Water | Highly soluble (>500 g/L at 20°C) | [1] |

In-depth Analysis of Physical Properties

-

Melting Point: The high melting point of >300 °C is indicative of the strong ionic forces within the crystal lattice of the salt, a common characteristic of sodium salts of organic acids.[4] This thermal stability is a desirable trait in pharmaceutical manufacturing, as it suggests the compound can withstand various processing conditions without decomposition.

-

Solubility: The high aqueous solubility is a key feature, driven by the presence of the highly polar sulfonate and carboxylate groups, as well as the ionic nature of the sodium salt. This property is particularly advantageous in the development of parenteral and oral liquid dosage forms. A study on the equilibrium solubility of this compound in various binary solvent mixtures, including water with sodium chloride, sodium sulfate, or ethanol, has been conducted at temperatures ranging from 278.15 to 323.15 K, providing valuable data for formulation development.[3]

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a fundamental indicator of purity for a crystalline solid.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded. A narrow melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of dry sodium m-sulfobenzoate is finely ground.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

Caption: Workflow for Melting Point Determination.

Chemical Properties

The chemical behavior of sodium m-sulfobenzoate is dictated by the interplay of its aromatic ring and its two acidic functional groups.

Acidity and pKa

Sodium m-sulfobenzoate is the salt of a diprotic acid, 3-sulfobenzoic acid. The sulfonic acid group is a strong acid, while the carboxylic acid group is a weak acid.

-

Sulfonic Acid Group: Aromatic sulfonic acids are highly acidic due to the strong electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the sulfonate anion. The predicted pKa of the sulfonic acid group in 3-sulfobenzoic acid is approximately -0.99.[5] This low pKa indicates that this group will be fully deprotonated and exist as the sulfonate anion at all but the most acidic pH values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of weak acids and bases.

Principle: A solution of the acidic form of the compound (3-sulfobenzoic acid) is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized (the half-equivalence point).

Methodology:

-

Solution Preparation: A standard solution of 3-sulfobenzoic acid is prepared in water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of NaOH is positioned above the beaker.

-

Titration: The NaOH solution is added in small increments, and the pH is recorded after each addition, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is half of the volume at the equivalence point. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. Due to the very low pKa of the sulfonic acid, its titration curve will be difficult to resolve in aqueous solution.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Reactivity and Stability

-

Stability: Sodium m-sulfobenzoate is generally a stable compound under normal storage conditions.[1] However, as with any pharmaceutical ingredient, its stability should be evaluated under various stress conditions (e.g., heat, humidity, light) according to ICH guidelines to establish a retest period or shelf life.[6][7]

-

Reactivity of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The sulfonate and carboxylate groups are deactivating and meta-directing, meaning that incoming electrophiles will preferentially add to the positions meta to these groups.

-

Reactivity of the Functional Groups:

-

Sulfonate Group: The sulfonate group is generally unreactive. However, under harsh conditions, it can be displaced.

-

Carboxylate Group: The carboxylate group can undergo reactions typical of carboxylic acids, such as esterification, if the compound is first protonated to the carboxylic acid form.

-

-

Use as a Counterion: A significant application of sulfonic acids in drug development is their use as counterions to form salts with basic active pharmaceutical ingredients (APIs).[8] Sulfonate salts often exhibit desirable properties such as improved solubility, stability, and crystallinity compared to the free base or other salt forms.[9][10] The choice of a counterion is a critical step in the pre-formulation stage of drug development.[11][12]

Conclusion

Sodium m-sulfobenzoate is a compound with a valuable set of physical and chemical properties that make it highly relevant to researchers in chemistry and drug development. Its high aqueous solubility, thermal stability, and the presence of two distinct acidic functional groups provide a versatile platform for a range of applications. A thorough understanding of its properties, backed by robust experimental characterization, is essential for its successful implementation in the laboratory and in the development of new pharmaceutical products.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound. Retrieved from [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Pharmaceutical Development and Technology, 15(6), 540-556. Retrieved from [Link]

-

ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

-

Byrn, S. R., et al. (2001). Chemical reactivity in solid-state pharmaceuticals: formulation implications. Advanced Drug Delivery Reviews, 48(1), 115-136. Retrieved from [Link]

-

LookChem. (n.d.). 3-Sulfobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. Retrieved from [Link]

-

Babu, N. J., & Nangia, A. (2011). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 28(11), 2895–2909. Retrieved from [Link]

-

Scribd. (n.d.). Modulation of Biopharmaceutical Properties of Drugs Using Sulfonate. Retrieved from [Link]

-

ResearchGate. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical salts with aryl monocarboxylic acid counterions.... Retrieved from [Link]

-

Study Mind. (n.d.). Properties of Period 3 Compounds (A-Level Chemistry). Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3-sulfo-. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Sulfobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). CID 88736737 | C14H12O10S2. Retrieved from [Link]

-

PubChem. (n.d.). Dexamethasone Metasulfobenzoate Sodium. Retrieved from [Link]

-

Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt. Retrieved from [Link]

-

Creative Chemistry. (n.d.). Melting and boiling points across period 3. Retrieved from [Link]

-

IRZSMU. (2024). Study of stress degradation and determination of the stability of the substance and injection solution of sodium 2-((4-amino-5-thiophen-2-ylmethyl)-4h-1,2,4-triazol-3-yl)thio)acetate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Sulfobenzoic Acid Monosodium Salt | this compound | CAS 17625-03-5 [emcochemicals.com]

- 3. 3-羧基苯磺酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Sodium 3-sulfobenzoate CAS number 17625-03-5

An In-depth Technical Guide to Sodium 3-sulfobenzoate (CAS: 17625-03-5)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aromatic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical characterization, and key applications, grounding all claims in established scientific literature.

Introduction and Strategic Importance

This compound (CAS number: 17625-03-5), also known as Sodium 3-carboxybenzenesulfonate, is the sodium salt of 3-sulfobenzoic acid.[1][2] Its molecular structure is distinguished by the presence of both a carboxylate group and a sulfonate group attached to a benzene ring at the meta (1,3) positions.[2] This unique bifunctional arrangement imparts a high degree of polarity and water solubility, making it a valuable intermediate and reagent in a multitude of chemical applications.[3][4] From the synthesis of advanced polymers and ionic liquids to its use as a component in dyes and a buffering agent in cosmetics, its utility is broad.[1][3] For pharmaceutical scientists, its significance lies in its role as a chemical building block for active pharmaceutical ingredients (APIs) and its potential as a counterion to modify the physicochemical properties of drug candidates.[3][5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application. This compound is typically a white to off-white crystalline powder that exhibits high thermal stability.[2][3] Its high water solubility is a key characteristic, driven by the polar sulfonate and carboxylate moieties.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 17625-03-5 | [1][7] |

| Molecular Formula | C₇H₅NaO₅S | [7][8] |

| Molecular Weight | 224.16 g/mol | [3][8][9] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | >300 °C | [2][10] |

| Solubility in Water | Soluble; reported values include >500 g/L at 20°C and 25 mg/mL.[2][10][11] | |

| Density | 1.792 g/cm³ (at 20°C) | [11] |

| Purity | Typically ≥97-99% (by HPLC) | [3][10] |

| pH | 7.0 - 9.0 (1% aqueous solution) | [2] |

| Topological Polar Surface Area (TPSA) | 94.5 Ų | [8] |

| logP | -3.6992 | [8] |

Synthesis and Manufacturing Overview

The industrial synthesis of this compound is a well-established process rooted in electrophilic aromatic substitution, followed by a simple acid-base reaction. The causality behind this pathway is the deactivating, meta-directing nature of the carboxylic acid group on the benzene ring during sulfonation.

Synthesis Workflow

The primary manufacturing route involves two core steps:

-

Sulfonation of Benzoic Acid : Benzoic acid is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[2] The reaction is carefully controlled for temperature to favor the formation of the meta-substituted product, 3-sulfobenzoic acid.[2] The carboxylic acid group deactivates the aromatic ring towards electrophilic attack and directs the incoming sulfo group to the meta position.

-

Neutralization : The resulting 3-sulfobenzoic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the final sodium salt.[2]

-

Purification : The crude product is purified, typically by recrystallization, to remove unreacted starting materials and inorganic byproducts, achieving the high purity required for its applications.[2]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Sulfobenzoic Acid Monosodium Salt | this compound | CAS 17625-03-5 [emcochemicals.com]

- 4. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of biopharmaceutical properties of acidic drugs using cationic counterions: A critical analysis of FDA-approved pharmaceutical salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. CAS RN 17625-03-5 | Fisher Scientific [fishersci.nl]

- 10. 3-羧基苯磺酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound CAS#: 17625-03-5 [m.chemicalbook.com]

Solubility of Sodium 3-sulfobenzoate in water and organic solvents.

An In-Depth Technical Guide to the Solubility of Sodium 3-Sulfobenzoate in Water and Organic Solvents

Introduction: A Molecule of Dichotomous Nature

This compound (C₇H₅NaO₅S) is an intriguing organic salt that presents a unique solubility profile critical to its application in chemical synthesis, materials science, and potential drug development pathways.[1] Its structure, featuring a hydrophobic benzene ring functionalized with two highly polar, anionic groups—a carboxylate and a sulfonate—at the meta positions, dictates its behavior in various media. The presence of the sulfonate group, a strong acid moiety, and the carboxylate group, a weaker acid, results in a molecule that is highly hydrophilic.[2] This guide provides a comprehensive analysis of the solubility of this compound, grounded in established physicochemical principles and authoritative experimental methodologies.

dot graph "Sodium_3-sulfobenzoate_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene Ring node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fixedsize=true, width=0.5]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Functional Groups node [shape=plaintext, fontcolor="#202124"]; Carboxylate [label="COO⁻Na⁺", pos="2.8,0.75!"]; Sulfonate [label="SO₃⁻", pos="-2.5,-0.75!"];

// Bonds to functional groups C6 -- Carboxylate [len=1.5]; C3 -- Sulfonate [len=1.5];

// Labels for regions node [shape=plaintext, fontcolor="#34A853", fontsize=12]; hydrophilic1 [label="Hydrophilic Region", pos="-2.5,-1.5!"]; hydrophilic2 [label="Hydrophilic Region", pos="2.8,1.5!"]; node [shape=plaintext, fontcolor="#EA4335", fontsize=12]; hydrophobic [label="Hydrophobic\nRegion", pos="0,0!"]; } Caption: Molecular structure of this compound highlighting its distinct hydrophilic and hydrophobic regions.

Part 1: Aqueous Solubility Profile

The dual anionic nature of this compound confers it with high aqueous solubility. The strong ion-dipole interactions between water molecules and the carboxylate and sulfonate groups overcome the lattice energy of the solid salt, leading to ready dissolution.

Qualitative and Semi-Quantitative Aqueous Solubility

Several chemical suppliers provide a baseline for its water solubility. Sigma-Aldrich reports a solubility of 25 mg/mL, which classifies it as "soluble."[3] Other sources describe it as "highly soluble in water," with one manufacturer specifying a solubility of greater than 500 g/L at 20°C.[2]

Temperature-Dependent Aqueous Solubility

For researchers and process chemists, understanding the solubility as a function of temperature is paramount for applications such as crystallization, purification, and formulation. A key authoritative study by Li, R., et al. provides a comprehensive analysis of the equilibrium solubility of this compound in water and ethanol-water mixtures across a range of temperatures.

Authoritative Data Source: The equilibrium solubility data for this compound in water at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C) has been experimentally determined and published.[3][4] This study represents the most accurate and reliable data set for scientists working with this compound. The research demonstrates that the solubility of this compound in water increases with temperature, a critical factor for designing controlled crystallization processes.

| Solvent System | Temperature Range (K) | Key Finding Source |

| Pure Water | 278.15 - 323.15 | Li, R., et al. (2014)[3][4] |

| Ethanol-Water Mixtures | 278.15 - 323.15 | Li, R., et al. (2014)[3][4] |

Note: While the specific data points from the study are not reproduced here, readers are directed to the primary literature for the quantitative mole fraction solubility values.

Part 2: Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the "like dissolves like" principle. As a highly polar ionic salt, its solubility is expected to be low in non-polar and weakly polar organic solvents. The energy required to break the strong ionic bonds of the crystal lattice is not sufficiently compensated by the weak van der Waals or dipole-dipole interactions that would be formed with a non-polar solvent.

Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Can act as hydrogen bond donors and have high polarity, but generally less effective at solvating ionic salts than water.[6] Solubility is expected to be significantly lower than in water. |

| Polar Aprotic | DMSO, DMF | Low to Very Low | High polarity may allow for some solvation, but the bulky nature and lack of hydrogen bond donation limit the ability to effectively solvate the small sodium cation and the anionic groups. |

| Non-Polar | Hexane, Toluene | Insoluble / Very Low | Lack of polarity and inability to form strong interactions with the ionic groups result in negligible solubility. |

| Halogenated | Dichloromethane | Insoluble / Very Low | Although slightly polar, it cannot effectively solvate the ions of the salt. |

| Ethers | Diethyl Ether | Insoluble | Non-polar nature and inability to engage in strong intermolecular forces with the salt.[5] |

The primary challenge for dissolution in organic solvents is the high lattice energy of the salt and the inability of these solvents to form a sufficiently strong solvation shell around the dissociated ions.

Part 3: Authoritative Experimental Protocol for Solubility Determination

For any research or development endeavor, the ability to accurately and reproducibly determine solubility is essential. The OECD (Organisation for Economic Co-operation and Development) Guideline 105 provides a robust and internationally recognized framework for determining the water solubility of chemicals.[7][8] The following protocol is adapted from the OECD 105 "Flask Method," which is a reliable choice for determining the solubility of solid organic salts.

Principle of the Method

The flask method involves equilibrating a surplus of the test substance (this compound) with the chosen solvent (water or an organic solvent) at a constant, defined temperature. The concentration of the substance in the resulting saturated solution is then determined by a suitable analytical method.[7]

Step-by-Step Experimental Protocol (Adapted from OECD 105)

-

Preparation:

-

Ensure the this compound is of high purity (e.g., >99%).

-

Use analytical grade solvents.

-

Precisely calibrate the constant temperature water bath to the desired experimental temperature (e.g., 298.15 K ± 0.5 K).

-

-

Equilibration:

-

Add an excess amount of this compound to a series of flasks containing the solvent. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in the constant temperature bath and agitate (e.g., using a magnetic stirrer) at a constant speed. The stirring should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate. For preliminary runs, samples should be taken at 24, 48, and 72 hours to determine when equilibrium is reached (i.e., when the concentration no longer changes). A minimum of 24 hours is typical.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle for at least 24 hours in the constant temperature bath.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with the solvent and does not adsorb the solute. The filtration apparatus should be pre-equilibrated to the test temperature.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration suitable for the analytical method.

-

Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a prepared calibration curve.

-

-

Data Validation and Reporting:

-

Perform the experiment in triplicate at each temperature.

-

The measured concentrations should not differ by more than 15% from their mean.

-

Report the solubility as a mean value in g/L, mg/mL, or mol/L, along with the standard deviation and the specific temperature of the measurement.

-

dot graph "Solubility_Determination_Workflow" { rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

// Nodes A [label="Preparation\n(Pure Solute & Solvent)"]; B [label="Add Excess Solute\nto Solvent in Flask"]; C [label="Equilibrate at Constant T\n(e.g., 24-72h with stirring)"]; D [label="Settle Excess Solid\n(Cease Stirring, 24h)"]; E [label="Sample Supernatant"]; F [label="Filter Sample\n(e.g., 0.45 µm PTFE filter)"]; G [label="Dilute for Analysis"]; H [label="Analyze Concentration\n(e.g., HPLC, UV-Vis)"]; I [label="Calculate & Report\nSolubility (Mean ± SD)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Standard experimental workflow for solubility determination based on the OECD 105 Flask Method.

Conclusion and Field Insights

The solubility profile of this compound is dominated by its ionic character, making it highly soluble in water and generally insoluble in non-polar organic solvents. This dichotomous behavior is a key consideration for its practical application. For drug development professionals, its high aqueous solubility is advantageous for formulating aqueous dosage forms, while its poor organic solubility can be leveraged in purification schemes where it can be precipitated from aqueous solutions by the addition of a water-miscible organic anti-solvent like ethanol. For synthetic chemists, reaction conditions must be chosen carefully; homogeneous reactions will likely require aqueous or highly polar protic solvent systems. The authoritative protocols outlined in this guide provide the necessary framework for researchers to generate reliable, high-quality solubility data tailored to their specific needs, ensuring scientific integrity and reproducibility.

References

- Li, R., Ying, A., Huang, G., Li, C., Chen, D., & Zhao, J. (2014). Equilibrium solubility of this compound in binary (sodium chloride+water), (sodium sulfate+water), and (ethanol+water) solvent mixtures at temperatures from (278.15 to 323.15)K. The Journal of Chemical Thermodynamics, 79, 8-11.

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing, Paris. [Link]

-

Emco Chemicals. 3-Sulfobenzoic Acid Monosodium Salt Technical Data. (Accessed January 2026). [Link]

-

Wikipedia. Benzenesulfonic acid. (Accessed January 2026). [Link]

-

ChemBK. Sodium Benzenesulfonate Physico-chemical Properties. (Accessed January 2026). [Link]

- Delgado, D. R., & Martínez, F. (2013). Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol + water cosolvent mixtures. Vitae, 20(1), 35-43.

-

University of Manitoba. Solubility of Organic Compounds. (2023). [Link] (Note: Specific deep link may vary, refer to university's chemistry department resources).

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 3. This compound 97 17625-03-5 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. scielo.org.co [scielo.org.co]

- 7. filab.fr [filab.fr]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

The Enigmatic Self-Aggregation of Sodium 3-sulfobenzoate in Aqueous Media: A Technical Guide for Researchers

Foreword: Unveiling the Supramolecular Behavior of a Versatile Hydrotrope

Sodium 3-sulfobenzoate, a seemingly simple aromatic sulfonate, holds a significant position in the formulation science toolbox. Its remarkable ability to enhance the aqueous solubility of poorly soluble compounds has rendered it invaluable in pharmaceuticals, detergents, and various chemical processes. This phenomenon, known as hydrotropy, is intrinsically linked to the molecule's propensity for self-aggregation in aqueous solutions. Understanding the nuances of this self-assembly is paramount for harnessing its full potential and designing robust, efficacious formulations.

This in-depth technical guide navigates the multifaceted world of this compound self-aggregation. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and modulate this fascinating supramolecular behavior. We will explore the driving forces governing aggregation, detail the key experimental techniques for its characterization, and discuss the influence of external factors, thereby offering a holistic understanding of this pivotal hydrotrope.

The Molecular Architecture and Physicochemical Profile of this compound

This compound (C₇H₅NaO₅S) is the sodium salt of 3-sulfobenzoic acid. Its molecular structure is characterized by a benzene ring substituted with a carboxylate group and a sulfonate group at the meta positions. This unique arrangement of a hydrophobic aromatic ring and two anionic hydrophilic groups bestows upon it the classic characteristics of a hydrotrope.

| Property | Value | Source |

| Molecular Formula | C₇H₅NaO₅S | |

| Molecular Weight | 224.17 g/mol | |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | High | [1] |

| Melting Point | >300 °C |

The presence of both the carboxylate and sulfonate moieties ensures high aqueous solubility, a prerequisite for any effective hydrotrope. The benzene ring provides the necessary hydrophobicity to interact with non-polar solutes, driving the solubilization process.

The Phenomenon of Self-Aggregation: More Than Just Micelles

Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like this compound exhibit a more gradual, stepwise self-aggregation process.[1] This aggregation begins at a concentration known as the Critical Aggregation Concentration (CAC) , which is typically much higher than the CMC of conventional surfactants.

The driving forces behind this self-assembly are a delicate interplay of various non-covalent interactions:

-

Hydrophobic Interactions: The aromatic rings of the this compound molecules tend to associate to minimize their contact with water.

-

π-π Stacking: The planar structure of the benzene rings facilitates stacking interactions, further stabilizing the aggregates.[2]

-

Electrostatic Repulsions: The negatively charged sulfonate and carboxylate groups create repulsive forces that oppose aggregation. The balance between these attractive and repulsive forces dictates the size, shape, and stability of the aggregates.

The resulting aggregates are often described as loosely associated, dynamic structures rather than the well-defined core-shell structures of micelles. Several models have been proposed to describe hydrotrope aggregation, including:

-

Stepwise Aggregation Model: This model suggests a gradual increase in aggregate size with increasing concentration, without a sharp transition.

-

Open Aggregation Model: This model posits the formation of non-cooperative, open aggregates that can grow in one or two dimensions.

-

Lamellar or Stacking Models: For aromatic hydrotropes, models involving the stacking of aromatic rings to form plate-like or disc-like aggregates are often considered.[1]

The exact nature of this compound aggregates is an area of ongoing research, and likely involves a combination of these models.

Characterizing Self-Aggregation: A Multi-Technique Approach

A comprehensive understanding of this compound's self-aggregation potential requires the application of multiple complementary experimental techniques. Each method provides unique insights into the CAC and the properties of the aggregates.

Tensiometry: Probing the Air-Water Interface

Surface tensiometry is a classical method for determining the CAC of surface-active compounds. As this compound molecules begin to aggregate in the bulk solution, their concentration at the air-water interface changes, leading to a break in the surface tension versus concentration plot.

Experimental Protocol: Determination of CAC by Tensiometry

-

Solution Preparation: Prepare a stock solution of this compound in high-purity water (e.g., Milli-Q). Prepare a series of dilutions covering a wide concentration range, both below and above the expected CAC.

-

Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming) before each measurement to remove any organic contaminants.

-

Measurement:

-

Calibrate the instrument with high-purity water.

-

Measure the surface tension of each this compound solution, starting from the most dilute.

-

Allow the system to equilibrate for a sufficient time before each measurement to ensure a stable reading.

-

Perform multiple measurements for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show two linear regions with different slopes.

-

The intersection of these two lines corresponds to the Critical Aggregation Concentration (CAC).

-

Diagram: Tensiometry Workflow for CAC Determination

Caption: Workflow for determining the CAC of this compound using tensiometry.

Conductometry: Monitoring Ionic Mobility

Conductometry is a sensitive technique for detecting changes in the ionic environment of a solution. The formation of aggregates alters the mobility of the ions, leading to a change in the slope of the conductivity versus concentration plot.

Experimental Protocol: Determination of CAC by Conductometry

-

Solution Preparation: Prepare a series of this compound solutions in deionized water of known low conductivity.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the deionized water as a blank.

-

Measure the conductivity of each this compound solution, starting from the lowest concentration.

-

Ensure the temperature is constant throughout the experiment.

-

Rinse the conductivity probe with the next solution to be measured to avoid dilution errors.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

The plot will exhibit two linear regions with different slopes.

-

The concentration at which the slope changes corresponds to the CAC.

-

Diagram: Conductometry Experimental Setup

Caption: Schematic of a typical conductometry setup for CAC determination.

Fluorescence Spectroscopy: Utilizing Molecular Probes

Fluorescence spectroscopy, particularly with the use of hydrophobic probes like pyrene, is a powerful tool for investigating the formation of non-polar microenvironments within the aggregates. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its surroundings.[3]

Experimental Protocol: CAC Determination using Pyrene as a Fluorescent Probe

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation:

-

Prepare a series of this compound solutions.

-

Add a small aliquot of the pyrene stock solution to each vial and evaporate the solvent completely to deposit a thin film of pyrene.

-

Add the corresponding this compound solution to each vial and allow it to equilibrate (e.g., overnight with gentle stirring) to ensure the partitioning of pyrene into the aggregates. The final pyrene concentration should be very low (micromolar range) to avoid excimer formation.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the pyrene at a suitable wavelength (e.g., 334 nm).

-

Record the emission spectra over a range that includes the characteristic vibronic bands of pyrene (typically 350-450 nm).

-

-

Data Analysis:

-

Determine the intensity ratio of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum for each sample.

-

Plot the I₁/I₃ ratio as a function of the this compound concentration.

-

A significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the non-polar core of the aggregates. The concentration at which this sharp decrease occurs is taken as the CAC.[4]

-

Diagram: Principle of Pyrene Fluorescence Probe for CAC Determination

Caption: The change in the I₁/I₃ ratio of pyrene fluorescence indicates the CAC.

Dynamic Light Scattering (DLS): Sizing the Aggregates

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[5] It is particularly useful for detecting the formation and size of this compound aggregates above the CAC.

Experimental Protocol: Aggregate Size Analysis by DLS

-

Sample Preparation:

-

Prepare solutions of this compound at various concentrations above the CAC.

-

Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large particulates.[6]

-

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector.

-

Measurement:

-

Place the filtered sample in a clean cuvette.

-

Allow the sample to thermally equilibrate within the instrument.

-

Perform multiple measurements to obtain a statistically significant size distribution.

-

-

Data Analysis:

-

The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the aggregates.

-

Analyze the size distribution plots to identify the presence of different aggregate populations.

-

Factors Influencing Self-Aggregation

The self-aggregation of this compound is sensitive to environmental conditions. Understanding these influences is crucial for controlling its behavior in various applications.

Effect of Temperature

Temperature can have a complex effect on the CAC and aggregation number. For many ionic surfactants, the CAC initially decreases with increasing temperature, reaches a minimum, and then increases.[7] This behavior is a result of the interplay between the temperature-dependent changes in the hydrophobic effect and the increased kinetic energy of the molecules. For this compound, an increase in temperature is generally expected to enhance the hydrophobic effect, which would favor aggregation and thus lower the CAC. However, at higher temperatures, the increased thermal motion may disrupt the relatively weak interactions holding the aggregates together. The aggregation of some hydrotropes has been found to be exothermic in nature.[8]

Effect of Electrolytes

The addition of electrolytes, such as NaCl, KCl, and CaCl₂, can significantly influence the self-aggregation of this compound.[9][10][11] The added counterions can screen the electrostatic repulsions between the anionic head groups of the hydrotrope molecules. This reduction in repulsion promotes aggregation, leading to a decrease in the CAC. The magnitude of this effect generally depends on the valency and nature of the cation, with divalent cations like Ca²⁺ typically having a more pronounced effect than monovalent cations like Na⁺ and K⁺.

Expected Trend of CAC with Added Electrolytes:

| Electrolyte | Expected Effect on CAC | Rationale |

| NaCl | Decrease | Screening of electrostatic repulsion by Na⁺ ions. |

| KCl | Decrease | Similar to NaCl, with potential minor differences due to ion size and hydration. |

| CaCl₂ | Significant Decrease | Stronger screening of electrostatic repulsion by the divalent Ca²⁺ ion. |

Thermodynamics of Self-Aggregation

The thermodynamic parameters of aggregation (Gibbs free energy, ΔG°agg; enthalpy, ΔH°agg; and entropy, ΔS°agg) provide valuable insights into the spontaneity and driving forces of the self-assembly process. These parameters can be determined from the temperature dependence of the CAC.

The standard Gibbs free energy of aggregation can be calculated using the following equation for ionic hydrotropes:

ΔG°agg = (2 - β)RT ln(X_CAC)

where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

X_CAC is the CAC in mole fraction units

-

β is the degree of counterion binding to the aggregate, which can be estimated from the ratio of the slopes of the conductivity vs. concentration plot above and below the CAC.

The enthalpy of aggregation can be determined from the Gibbs-Helmholtz equation:

ΔH°agg = -T² [d(ΔG°agg/T)/dT]

And the entropy of aggregation can be calculated from:

ΔS°agg = (ΔH°agg - ΔG°agg) / T

A negative ΔG°agg indicates a spontaneous aggregation process. For many hydrotropes, the aggregation is entropy-driven, with a positive ΔS°agg, primarily due to the hydrophobic effect and the release of structured water molecules from around the aromatic rings.[8]

Applications in Drug Development

The ability of this compound to form aggregates and solubilize poorly water-soluble drugs is of immense interest to the pharmaceutical industry. By understanding and controlling its self-aggregation, formulators can:

-

Enhance Drug Solubility and Bioavailability: The hydrophobic interiors of the aggregates can serve as micro-reservoirs for lipophilic drug molecules, increasing their apparent aqueous solubility.

-

Develop Stable Formulations: Hydrotropes can prevent the precipitation of drugs from supersaturated solutions.

-

Modulate Drug Delivery: The nature of the hydrotrope aggregates can influence the release kinetics of the encapsulated drug.

Conclusion: A Call for Deeper Exploration

The self-aggregation of this compound is a complex yet fascinating phenomenon with profound implications for its application as a hydrotrope. This guide has provided a comprehensive overview of the theoretical underpinnings and practical methodologies for its investigation. By employing a multi-technique approach and carefully considering the influence of environmental factors, researchers can gain a deeper understanding of its supramolecular behavior. This knowledge is not merely academic; it is the key to unlocking the full potential of this versatile excipient in the development of next-generation pharmaceutical formulations and advanced chemical processes. The continued exploration of the self-assembly of this compound and other hydrotropes will undoubtedly pave the way for innovative solutions to long-standing challenges in solubility enhancement and formulation science.

References

-

Estimation of the critical micelle concentrations and the aggregation numbers of sodium alkyl sulfates by capillary-type isotachophoresis. Tokyo University of Science. Available at: [Link].

-

HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Available at: [Link].

-

Qiu, X., et al. (2010). Aggregation Behavior of Sodium Lignosulfonate in Water Solution. ResearchGate. Available at: [Link].

-

ResearchGate. Critical aggregation concentration (CAC) measured using pyrene as fluorescent probe. Available at: [Link].

-

Gulia, S., et al. (2023). Impact of NaCl reduction and substitution with KCl and CaCl2 on quality attributes of wheat-based bakery products. PubMed. Available at: [Link].

-

Gaonkar, A. G., & Nehete, M. V. (2007). Effect of temperature on aggregation behavior of aqueous solutions of sodium cumene sulfonate. ResearchGate. Available at: [Link].

-

Kore, et al. (2019). The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Available at: [Link].

-

Das, S., & Paul, B. K. (2018). Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review. ResearchGate. Available at: [Link].

-

Narayanaswami, V., & Ryan, R. O. (2012). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. Available at: [Link].

-

Hughes, M., et al. (2012). Sequence/structure relationships in aromatic dipeptide hydrogels formed under thermodynamic control by enzyme-assisted self-assembly. Soft Matter. Available at: [Link].

-

Hinnant, C. W., et al. (2022). Probing the Mechanisms of Hydrotropy at the Air-Water Interface. eScholarship.org. Available at: [Link].

-

Appell, J., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. National Institutes of Health. Available at: [Link].

-

Gulia, S., et al. (2023). Impact of NaCl reduction and substitution with KCl and CaCl2 on quality attributes of wheat-based bakery products. ResearchGate. Available at: [Link].

-

Spînu, A. D., & Dorneanu, V. (2013). Conductometric Titration Method for Determination of Alfuzosin Hydrochloride and Fexofenadine Hydrochloride Using Sodium Tetraphenylborate. ResearchGate. Available at: [Link].

-

US Pharmacopeia. <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Available at: [Link].

-

ResearchGate. (A) CAC measurement using pyrene as fluorescent probe: plots of the intensity ratio (I3/I1) from pyrene emission spectra versus the logarithm concentration of SAHA-S-S-VE/TPGS NPs. Available at: [Link].

-

Gulia, S., et al. (2023). Impact of NaCl reduction and substitution with KCl and CaCl2 on quality attributes of wheat-based bakery products. Frontiers. Available at: [Link].

-

Al-Bazi, S. J., & Al-Zuhairy, M. F. (2014). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia. Available at: [Link].

-

Belkoura, L., et al. (2000). Aggregation number and critical micellar concentration of surfactant determined by time-dependent static light scattering (TDSLS) and conductivity. ResearchGate. Available at: [Link].

-

Borgstahl, G. E. O. (2011). DLS Protocol. Available at: [Link].

-

Bergström, M. (2016). Thermodynamics of self-assembly. ResearchGate. Available at: [Link].

-

Kore, et al. (2019). The Kinetics, Thermodynamics and Mechanisms of Short Aromatic Peptide Self-Assembly. Available at: [Link].

-

Ntatsi, G., et al. (2020). Effects of NaCl and CaCl2 as Eustress Factors on Growth, Yield, and Mineral Composition of Hydroponically Grown Valerianella locusta. MDPI. Available at: [Link].

-

Perinelli, D. R., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. National Institutes of Health. Available at: [Link].

-

Varasteh, M., et al. (2006). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. Available at: [Link].

-

Pal, T., & Ghosh, S. (2015). Exploring molecular insights into aggregation of hydrotrope sodium cumene sulfonate in aqueous solution: a molecular dynamics simulation study. PubMed. Available at: [Link].

-

Al-Ward, H. A., et al. (2022). Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study. MDPI. Available at: [Link].

-

ResearchGate. Dynamic light scattering (DLS) analysis of the particle size distribution nC60 aggregates. Available at: [Link].

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link].

-

Brookhaven Instruments. Guide for Dynamic Light Scattering (DLS) sample preparation. Available at: [Link].

-

Hughes, M., et al. (2012). Sequence/structure relationships in aromatic dipeptide hydrogels formed under thermodynamic control by enzyme-assisted self-assembly. Sci-Hub. Available at: [Link].

-

Pereira, R. N., et al. (2018). Substitution Effects of NaCl by KCl and CaCl2 on Lipolysis of Salted Meat. PMC. Available at: [Link].

-

Woski, S. A., et al. (2021). Pyrene‐Based “Turn‐Off” Probe with Broad Detection Range for Cu2+, Pb2+ and Hg2+ Ions. Chemistry – A European Journal. Available at: [Link].

-

Li, J., et al. (2024). Self-Assembled Aggregated Structures of Natural Products for Oral Drug Delivery. MDPI. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequence/structure relationships in aromatic dipeptide hydrogels formed under thermodynamic control by enzyme-assisted self-assembly - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. horiba.com [horiba.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of NaCl reduction and substitution with KCl and CaCl2 on quality attributes of wheat-based bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Impact of NaCl reduction and substitution with KCl and CaCl2 on quality attributes of wheat-based bakery products [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Sodium 3-Sulfobenzoate for Enhancing Solubility of Poorly Soluble Drugs

Abstract

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy.[1][2] Hydrotropy presents a compelling and versatile strategy to overcome this hurdle.[3][4][5] This document provides a comprehensive technical guide on the application of Sodium 3-sulfobenzoate, a potent hydrotropic agent, for enhancing the solubility of poorly soluble drugs. We will delve into the underlying mechanisms, present detailed experimental protocols for evaluation, and discuss data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Principle of Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a substance, the hydrotrope, increases the aqueous solubility of a poorly soluble solute.[2][5][6] Unlike surfactants, which form well-defined micelles, hydrotropes are typically small organic salts that operate through a different, though not yet fully elucidated, mechanism.[7][8]

Key Advantages of Hydrotropy:

-

No Chemical Modification: It enhances solubility without altering the chemical structure of the drug.[3][4][6]

-

High Selectivity: The effect can be specific to the solute.[3][9]

-

Eco-Friendly: Often utilizes water as the solvent, avoiding the need for harsh organic solvents.[6]

-

Cost-Effective: Hydrotropes are generally inexpensive and readily available.[5][6]

This compound: A Profile

This compound (also known as sodium m-sulfobenzoate) is the sodium salt of 3-sulfobenzoic acid.[10] Its unique molecular structure, featuring a benzene ring substituted with both a carboxylate and a sulfonate group, makes it an effective hydrotropic agent.[10] The aromatic ring provides a non-polar region to interact with hydrophobic drug molecules, while the highly polar carboxylate and sulfonate groups ensure high aqueous solubility.[10]

Proposed Mechanism of Action

The precise mechanism of hydrotropic solubilization is still a subject of research, but it is generally accepted to involve the self-aggregation of hydrotrope molecules and their interaction with the solute.[3][5] Above a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules begin to form loose, non-covalent aggregates.[8][9] Poorly soluble drug molecules can then be entrapped within or associate with these aggregates, effectively shielding their hydrophobic regions from the aqueous environment and leading to a significant increase in apparent solubility.[3]

Caption: Proposed mechanism of hydrotropic solubilization by this compound.

Physicochemical Properties of this compound

Understanding the fundamental properties of the hydrotrope is critical for its effective application in formulation development.

| Property | Value | Reference |

| Synonyms | 3-Carboxybenzenesulfonic acid sodium salt, Sodium m-sulfobenzoate | [10][11][12][13] |

| CAS Number | 17625-03-5 | [10][11][14] |

| Molecular Formula | C₇H₅NaO₅S | [10][11][15] |

| Molecular Weight | 224.17 g/mol | [10][11][15] |

| Appearance | White to off-white crystalline powder | [10][12][13][15] |

| Water Solubility | Highly soluble (>500 g/L at 20°C) | [10] |

| Melting Point | >300 °C | [10][12][13] |

| pH (1% aq. solution) | 7.0 - 9.0 | [10] |

| Purity (typical) | ≥98% or ≥99% (by HPLC) | [10][15] |

Experimental Protocols

The following protocols provide a systematic approach to evaluating this compound as a solubility enhancer for a target API.

Protocol 1: Determination of Equilibrium Solubility

Objective: To quantify the increase in solubility of a poorly soluble drug as a function of this compound concentration.

Causality: This is the foundational experiment to confirm if the hydrotrope is effective for a specific API and to determine the concentration-dependent magnitude of the effect. The system is allowed to reach equilibrium to ensure the measured solubility is the true thermodynamic solubility under the specified conditions.

Materials:

-

Poorly soluble API

-

This compound

-

Purified water (or relevant buffer, e.g., phosphate buffer pH 7.4)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

-

Drug Addition: To a set of vials, add a constant volume (e.g., 5 mL) of each hydrotrope solution.

-

Excess API: Add an excess amount of the API to each vial. "Excess" means adding enough solid drug so that it remains undissolved at equilibrium, ensuring the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time, typically 24-48 hours.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration & Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the clear filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples to determine the concentration of the dissolved API.

-

Data Analysis: Plot the solubility of the API (Y-axis) against the concentration of this compound (X-axis). The concentration at which a clear deviation from linearity and a sharp increase in solubility is observed can be identified as the Minimum Hydrotropic Concentration (MHC).

Protocol 2: Preparation of a Hydrotropic Solid Dispersion

Objective: To prepare a solid dispersion of a poorly soluble drug with this compound to potentially enhance its dissolution rate.

Causality: Solid dispersions aim to reduce drug particle size to a molecular level and convert the crystalline drug into a more soluble amorphous state.[9] Using a highly water-soluble carrier like this compound ensures rapid carrier dissolution, which in turn facilitates the rapid release and dissolution of the dispersed drug.

Materials:

-

Poorly soluble API

-

This compound

-

Suitable solvent (e.g., Purified Water, Ethanol-Water mixture)

-

Beakers and magnetic stirrer

-

Rotary evaporator or vacuum oven

-

Mortar and pestle, Sieve

Methodology (Solvent Evaporation Method):

-

Selection of Drug-Hydrotrope Ratio: Based on the solubility studies from Protocol 1, select a suitable weight ratio of Drug:Hydrotrope (e.g., 1:5, 1:10).

-

Dissolution: In a beaker, dissolve the selected amount of this compound in a minimal volume of purified water with stirring.

-

Co-dissolution: Add the API to the hydrotrope solution. If the API is not sufficiently soluble in the aqueous hydrotrope solution, a co-solvent like ethanol may be added dropwise until a clear solution is obtained.[16]

-

Solvent Removal: Transfer the clear solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven.

-

Drying: Ensure the resulting solid mass is completely dry to remove any residual solvent.

-

Processing: Scrape the dried solid dispersion from the flask/dish. Gently grind the mass using a mortar and pestle to obtain a fine powder.

-

Sieving & Storage: Pass the powder through a sieve (e.g., #60 mesh) to ensure particle size uniformity. Store the resulting solid dispersion in a desiccator to protect it from moisture.

-

Characterization (Self-Validation): The prepared solid dispersion should be characterized using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug, and Powder X-Ray Diffraction (PXRD). A dissolution test should be performed comparing the solid dispersion to the pure drug and a simple physical mixture to validate the enhancement in dissolution rate.

Visualization of Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Safety and Handling

This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder. While structurally related compounds like sodium benzoate have GRAS (Generally Regarded As Safe) status with an established Acceptable Daily Intake (ADI)[17], it is crucial to note that this compound does not automatically inherit this status. Any new formulation intended for pharmaceutical use must undergo rigorous, specific toxicological and safety assessments to establish its suitability as an excipient.

Conclusion

This compound is a highly effective and versatile hydrotropic agent for enhancing the aqueous solubility of poorly soluble drugs. Its high water solubility, thermal stability, and potent hydrotropic action make it a valuable tool in preclinical and formulation development. The protocols outlined in this guide provide a robust framework for scientists to systematically evaluate its potential, from initial solubility screening to the development of advanced formulations like solid dispersions. By applying these methods, researchers can effectively address solubility challenges, thereby improving the potential for enhanced bioavailability and therapeutic success of new chemical entities.

References

- Exploring the Chemical Properties and Synthesis of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Sulfobenzoic Acid Monosodium Salt. (n.d.). Emco Chemicals.

- Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Dru. (2022). Journal of Drug Delivery and Therapeutics Review.

- Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (2022).

- This compound 97 17625-03-5. (n.d.). Sigma-Aldrich.

- This compound 97 17625-03-5. (n.d.). Sigma-Aldrich.

- 17625-03-5 | Sodium 3-sulfobenzo

- This compound | CAS 17625-03-5. (n.d.). Santa Cruz Biotechnology.

- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). PMC - PubMed Central.

- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.

- Advanced Solubility Science: Mixed Hydrotropy. (2024). Asian Journal of Pharmaceutics.